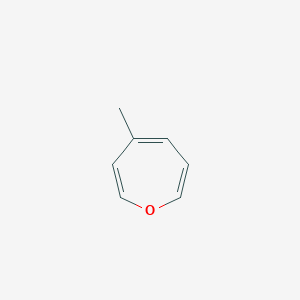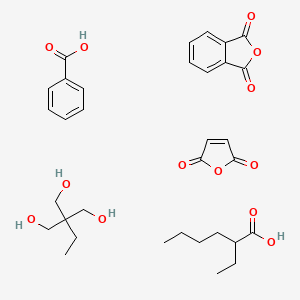
2-Benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate is a complex polymeric compound It is synthesized through the polymerization of 1,3-isobenzofurandione, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 2,5-furandione, followed by esterification with benzoate and 2-ethylhexanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate involves several steps:
Polymerization: The initial step involves the polymerization of 1,3-isobenzofurandione with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.
Esterification: The resulting polymer is then subjected to esterification with benzoate and 2-ethylhexanoate. This step is crucial for modifying the polymer’s properties and enhancing its stability and functionality.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced polymerization techniques and reactors. The process involves precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, conducted under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing advanced materials and as a catalyst in various chemical reactions.
Biology: Investigated for its potential in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Explored for its therapeutic properties and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The polymer’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as enhanced drug delivery or improved material properties.
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar ester linkages.
Polybutylene terephthalate (PBT): Another polyester with comparable properties.
Polycarbonate: A polymer with similar applications in high-performance materials.
Uniqueness
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate stands out due to its unique combination of monomers and esterification process. This results in a polymer with distinct structural and functional properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
72244-96-3 |
|---|---|
Molecular Formula |
C33H42O13 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione |
InChI |
InChI=1S/C8H4O3.C8H16O2.C7H6O2.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-3-5-6-7(4-2)8(9)10;8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9;5-3-1-2-4(6)7-3/h1-4H;7H,3-6H2,1-2H3,(H,9,10);1-5H,(H,8,9);7-9H,2-5H2,1H3;1-2H |
InChI Key |
FEEGJPPUKRFCGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O |
Related CAS |
72244-96-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


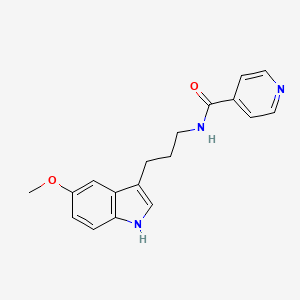
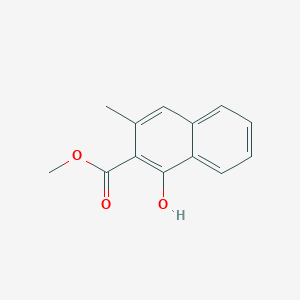
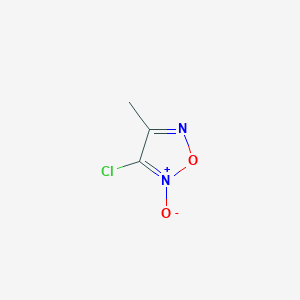
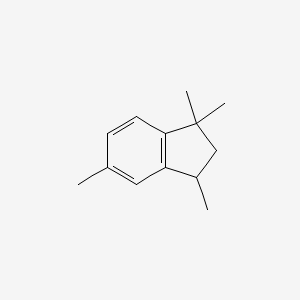

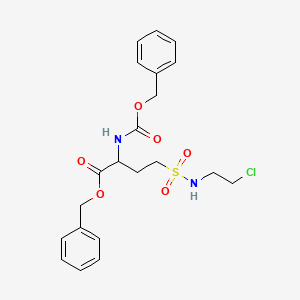
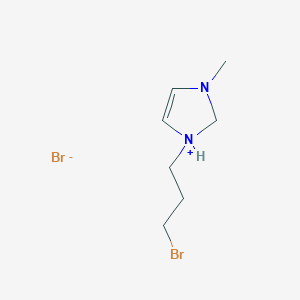
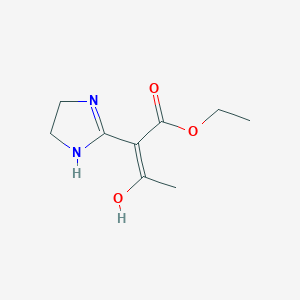
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
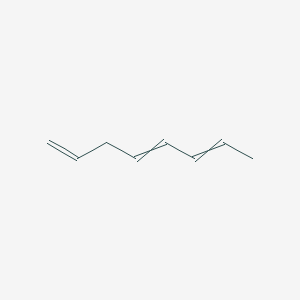
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
